molecular formula C21H22FN7O2 B11069303 5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11069303
M. Wt: 423.4 g/mol
InChI Key: BWZMYFNIADUJQD-UHFFFAOYSA-N
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Description

5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and piperazine moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C21H22FN7O2

Molecular Weight

423.4 g/mol

IUPAC Name

5-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C21H22FN7O2/c22-15-6-8-16(9-7-15)28-12-10-27(11-13-28)14-18(30)24-21-19(20(23)31)25-29(26-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,23,31)(H,24,26,30)

InChI Key

BWZMYFNIADUJQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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